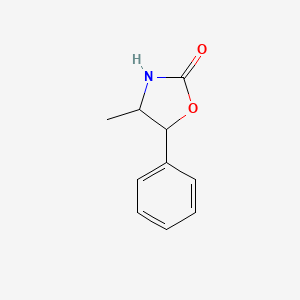
4-Methyl-5-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-phenyl-1,3-oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chiral Auxiliary in Asymmetric Synthesis
One of the primary applications of 4-Methyl-5-phenyl-1,3-oxazolidin-2-one is its use as a chiral auxiliary. This compound enhances the stereoselectivity of reactions aimed at producing chiral molecules with high enantiomeric purity. The compound's structural features allow it to effectively influence the outcome of reactions involving nucleophiles and electrophiles.
Case Study: Synthesis of Chiral Sulfoxides
Research has demonstrated that this compound can be utilized to synthesize chiral sulfoxides. By reacting with carboxylic acids in the presence of coupling agents like diisopropylcarbodiimide, the compound facilitates the formation of sulfoxides with excellent yields and enantiomeric excess .
Pharmaceutical Applications
The pharmaceutical industry has shown considerable interest in this compound due to its potential in drug development. Its structural similarity to other oxazolidinones, such as Linezolid and Tedizolid, positions it as a candidate for developing new antibacterial agents targeting Gram-positive bacterial infections.
Synthetic Methodologies
Various synthetic methods have been developed to produce this compound efficiently. These methods include traditional heating techniques and innovative microwave-assisted synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported to enhance the efficiency of preparing oxazolidinones. This technique reduces reaction times significantly while improving yields compared to conventional methods . For instance, using microwave irradiation with appropriate substrates has led to higher conversion rates and better enantiomeric excess.
While the primary focus has been on its synthetic applications, understanding the biological implications of this compound is crucial. Preliminary studies suggest that it may cause skin and eye irritation; however, comprehensive toxicity studies are necessary to evaluate its safety profile fully .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and applications of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Linezolid | Oxazolidinone antibiotic | Effective against Gram-positive infections |
| Tedizolid | Enhanced oxazolidinone | Improved potency and reduced side effects |
| (4R,5S)-(+)-4-Methyl-5-phenyloxazolidinone | Chiral auxiliary | Effective in producing chiral sulfoxides |
特性
CAS番号 |
54418-69-8 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC名 |
4-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) |
InChIキー |
PPIBJOQGAJBQDF-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 |
正規SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 |
同義語 |
4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl-5-phenyl-1,3-oxazolidin-2-one, (cis-(+-))-isomer MePh-2-oxazolidinone |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














